molecular formula C11H13BrClN B13497564 (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride

(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride

Cat. No.: B13497564
M. Wt: 274.58 g/mol
InChI Key: SGRPVISQJQBYKX-AAGWESIMSA-N
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Description

(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with pyrrole and pyrazine rings.

Uniqueness

(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the pyrrolidine ring and the bromophenyl group allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 238.12 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways involved in cell proliferation and apoptosis.

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit kinases involved in cancer cell growth, similar to other pyrrolidine derivatives which have shown activity against targets like VEGFR-2 and AKT .
  • Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells, potentially through caspase activation pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against liver carcinoma (HepG2) and prostate cancer (PC-3) cell lines, suggesting potent antiproliferative effects.
Cell LineIC50 (µM)
HepG23.10
PC-32.15

These values indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Studies have shown that derivatives of pyrrolidine compounds can exhibit antibacterial and antifungal properties against a range of pathogens:

  • Antibacterial Efficacy : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition observed in strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL

This suggests that the bromine substitution may enhance the bioactivity by increasing the lipophilicity of the molecule, facilitating better membrane penetration .

Study on Anticancer Activity

A recent study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity:

  • Substitution Effects : The presence of electron-withdrawing groups like bromine increased cytotoxicity compared to unsubstituted analogs .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial properties of various pyrrolidine derivatives. It was found that compounds with halogen substitutions showed enhanced antibacterial activity:

  • Comparison with Other Derivatives : The study highlighted that compounds with bromo or chloro substitutions exhibited higher potency than their non-halogenated counterparts .

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H12BrN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,6-7,13H,4-5,8H2;1H/b10-6+;

InChI Key

SGRPVISQJQBYKX-AAGWESIMSA-N

Isomeric SMILES

C\1CNC/C1=C/C2=CC(=CC=C2)Br.Cl

Canonical SMILES

C1CNCC1=CC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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